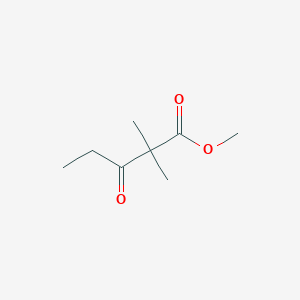

Methyl 2,2-dimethyl-3-oxopentanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 2,2-dimethyl-3-oxopentanoate: is an organic compound with the molecular formula C8H14O3 . It is a colorless liquid with a characteristic odor and is primarily used as an intermediate in organic synthesis. This compound is known for its versatility in various chemical reactions and its applications in different scientific fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyl 2,2-dimethyl-3-oxopentanoate is typically synthesized through the esterification of 2,2-dimethyl-3-oxopentanoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then neutralized, and the product is extracted and purified by distillation .

Industrial Production Methods: In industrial settings, the production of this compound involves the same esterification process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound .

Analyse Des Réactions Chimiques

Types of Reactions: Methyl 2,2-dimethyl-3-oxopentanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products:

Oxidation: 2,2-dimethyl-3-oxopentanoic acid.

Reduction: 2,2-dimethyl-3-hydroxypentanoate.

Substitution: Various substituted esters depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Synthesis

Methyl 2,2-dimethyl-3-oxopentanoate serves as a significant precursor in organic synthesis. It is utilized in the preparation of various bioactive compounds and pharmaceuticals due to its functional groups that facilitate chemical transformations.

Synthetic Routes

- Synthesis of α-Keto Esters : This compound is often employed in the synthesis of α-keto esters, which are crucial intermediates in the synthesis of complex organic molecules . The ability to produce these compounds efficiently makes this compound a valuable building block in organic chemistry.

- Acylation Reactions : It has been used in acylation reactions to generate other functionalized compounds. For instance, it can react with various nucleophiles to form esters and amides, expanding its utility in synthetic methodologies .

Pharmaceutical Applications

The compound has been investigated for its potential pharmaceutical applications, particularly as a precursor for drug synthesis.

Antitumor Activity

Research indicates that derivatives of this compound exhibit antitumor properties. These derivatives are synthesized and tested for their efficacy against different cancer cell lines, showcasing the compound's potential in oncological therapies .

Development of New Drugs

This compound is also a key intermediate in the synthesis of novel drugs that target specific biological pathways. Its role as a versatile building block allows chemists to modify its structure to enhance biological activity and reduce toxicity .

Applications in Perfumery

The compound has been recognized for its unique olfactory properties, making it useful in the fragrance industry.

Fragrance Composition

This compound contributes to the formulation of fragrances by providing fresh and fruity notes combined with nutty undertones. This compound enhances the complexity of perfumes and is particularly valued for its ability to impart a natural scent reminiscent of nuts and fruits .

Cosmetic Products

In addition to perfumes, this compound is also utilized in various cosmetic products such as lotions and shampoos. Its pleasant aroma contributes not only to fragrance but also to the overall sensory experience of personal care products .

Hazard Classification

The compound is classified as a flammable liquid and may cause skin irritation upon contact. Safety data sheets recommend appropriate handling procedures to mitigate risks associated with exposure .

Mécanisme D'action

The mechanism of action of methyl 2,2-dimethyl-3-oxopentanoate involves its interaction with specific molecular targets and pathways. The ester group in the compound can undergo hydrolysis to form the corresponding acid and alcohol. This hydrolysis reaction is catalyzed by esterases, which are enzymes that break down esters. The resulting products can then participate in various metabolic pathways .

Comparaison Avec Des Composés Similaires

- Methyl 2-methyl-3-oxopentanoate

- Methyl 4,4-dimethyl-3-oxopentanoate

- Methyl 2,2-diethyl-3-oxobutanoate

Comparison: Methyl 2,2-dimethyl-3-oxopentanoate is unique due to its specific molecular structure, which imparts distinct chemical properties. Compared to similar compounds, it has a higher boiling point and greater stability under various reaction conditions. Its versatility in chemical reactions and wide range of applications make it a valuable compound in scientific research and industrial processes .

Activité Biologique

Methyl 2,2-dimethyl-3-oxopentanoate (CAS Number: 30414-53-0) is a compound of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C8H14O3 |

| Molecular Weight | 158.19 g/mol |

| Density | 1.0 ± 0.1 g/cm³ |

| Boiling Point | 207.8 °C |

| Melting Point | -35 °C |

| Flash Point | 71.1 °C |

These properties indicate that the compound is a liquid at room temperature and has moderate volatility.

Anticancer Potential

Recent studies have demonstrated that this compound exhibits notable anticancer properties . Research involving various cell lines has shown that this compound can inhibit cell proliferation and induce apoptosis in cancer cells. For instance, a study evaluated its effects on leukemia cells, revealing an IC50 value (the concentration required to inhibit cell growth by 50%) of approximately 15 μM, indicating significant potency against these cells .

The mechanism by which this compound exerts its biological effects appears to involve modulation of key signaling pathways related to cell survival and apoptosis. It has been suggested that the compound may influence the expression of pro-apoptotic and anti-apoptotic proteins, thereby tipping the balance toward apoptosis in cancerous cells .

Case Studies

- Study on Leukemic Cells : In a controlled laboratory setting, this compound was tested on HL60 leukemic cells. Researchers observed that treatment with the compound led to increased levels of reactive oxygen species (ROS), which are known to play a role in triggering apoptosis .

- Comparative Analysis with Other Compounds : A comparative study with other alkylated compounds revealed that this compound exhibited superior antiproliferative activity compared to structurally similar compounds. This suggests that specific structural features contribute significantly to its biological efficacy .

Safety and Toxicology

Despite its promising biological activities, understanding the safety profile of this compound is crucial for potential therapeutic applications. Preliminary toxicological assessments indicate low acute toxicity; however, further studies are warranted to evaluate chronic exposure effects and long-term safety .

Propriétés

IUPAC Name |

methyl 2,2-dimethyl-3-oxopentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-5-6(9)8(2,3)7(10)11-4/h5H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGLKSERFOPMWLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(C)(C)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.